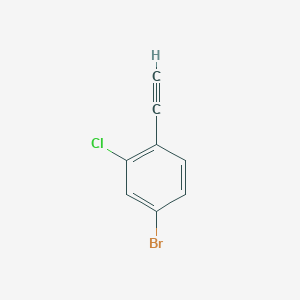

4-Bromo-2-chloro-1-ethynylbenzene

Overview

Description

4-Bromo-2-chloro-1-ethynylbenzene is a chemical compound with the molecular formula C8H4BrCl. It has a molecular weight of 215.48 . It is typically available in powder form .

Synthesis Analysis

The synthesis of this compound could involve several steps. The exact method would depend on the starting materials and the specific conditions used. A general approach might involve electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H4BrCl/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H . This indicates that the molecule consists of a benzene ring with bromine, chlorine, and ethynyl substituents .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in free radical bromination, nucleophilic substitution, and oxidation reactions . The specific reactions and their mechanisms would depend on the reaction conditions and the presence of other reactants .Scientific Research Applications

Synthesis and Chemical Reactions

4-Bromo-2-chloro-1-ethynylbenzene plays a significant role in chemical syntheses, especially in the formation of ethynylated biaryls and asymmetric diethynylated benzene derivatives. It is involved in key reactions like Sonogashira and Suzuki couplings, which are fundamental in organic synthesis (Hassaneen et al., 2015). Additionally, its structural versatility allows for the interchangeability of halogen and ethynyl substituents, influencing the solid-state structures of substituted benzene rings (Robinson et al., 1998).

Material Science and Organic Electronics

In the field of material science and organic electronics, this compound is utilized in the synthesis of conjugated molecules for potential applications in electronic devices and sensors. Its reactivity with silicon surfaces via ultraviolet irradiation has been explored, providing insights into the binding configurations and morphology essential for the development of organosilicon electronic devices (Kellar et al., 2009).

Organic Chemistry and Molecular Interactions

Research into the reactivity of halogenated compounds, including those similar to this compound, sheds light on the molecular interactions and reaction mechanisms in organic chemistry. Studies have shown how halogen bonding plays a crucial role in determining the structures of certain halogenated benzenes (Pigge et al., 2006). Such insights are vital for understanding and manipulating chemical reactions for various applications.

Photoluminescent Properties

This compound-related compounds have been investigated for their photoluminescent properties. This research is significant for developing materials with potential applications in sensing and imaging technologies (Luo Chun, 2012).

Environmental Implications

Studies on the oxidation of related halogenated compounds provide insights into the formation of toxic species during the combustion of mixed halogenated aromatics, relevant for understanding environmental pollution and developing strategies to mitigate it (Hou et al., 2017).

Mechanism of Action

Target of Action:

The primary target of 4-Bromo-2-chloro-1-ethynylbenzene is the benzene ring itself. As an aromatic compound, it undergoes electrophilic aromatic substitution reactions. Specifically, it reacts with electrophiles to form a sigma bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate serves as the starting point for subsequent interactions.

Mode of Action:

The compound interacts with electrophiles through electrophilic aromatic substitution. In the first, slow step, the electrophile forms a sigma bond with the benzene ring, creating the benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, resulting in a substituted benzene ring. Aromaticity is reestablished during this process .

Biochemical Pathways:

The affected pathways include those related to the benzene ring’s reactivity. The compound can participate in various reactions, such as Friedel-Crafts acylation or nitration, leading to the introduction of functional groups. These pathways influence downstream effects, including changes in the compound’s chemical properties and reactivity .

Action Environment:

Environmental factors play a crucial role in the compound’s efficacy and stability:

- Higher temperatures may accelerate reactions, affecting its stability. Changes in pH can influence its ionization state and reactivity. The choice of solvent impacts its solubility and reaction rates.

Safety and Hazards

Future Directions

The future directions for the use of 4-Bromo-2-chloro-1-ethynylbenzene could involve its application in the synthesis of other chemical compounds. For instance, it could be used as a reagent in the synthesis of Dapagliflozin, a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes .

Properties

IUPAC Name |

4-bromo-2-chloro-1-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIMJJUCGARNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1411845.png)

dimethyl-](/img/structure/B1411846.png)

![Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1411848.png)

![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411857.png)

![D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-](/img/structure/B1411863.png)

![4-[2,3']Bipyridinyl-5-ylpyrimidin-2-ylamine](/img/structure/B1411864.png)